Product packaging for Cyclopropylmethyl phenylcarbamate(Cat. No.:CAS No. 55277-82-2)

Cyclopropylmethyl phenylcarbamate

Cat. No.: B14628102
CAS No.: 55277-82-2
M. Wt: 191.23 g/mol
InChI Key: AAOGCCZHJDWERK-UHFFFAOYSA-N
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Description

Cyclopropylmethyl phenylcarbamate (CAS 55277-82-2) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound belongs to the carbamate family, a group known for its significant role in medicinal chemistry and agrochemical design . Carbamates are characterized by their hybrid amide-ester structure, which generally confers good chemical and proteolytic stability, making them valuable scaffolds in research . The carbamate group can serve as a peptide bond surrogate in the design of enzyme inhibitors, potentially contributing to improved metabolic stability and membrane permeability in bioactive molecules . A key research area for this compound derivatives is in agrochemicals. Patent literature indicates that substituted cyclopropylmethoxy phenyl carbamates have been investigated for their use as herbicides . These compounds have demonstrated primarily post-emergence herbicidal activity, showing effectiveness against broadleaf weeds and, for some derivatives, activity against grass weeds as well . From a chemical perspective, the compound's structure includes a cyclopropane ring, a motif frequently used in drug design to increase activity, fix molecular conformation, and improve pharmacokinetic properties . The topological polar surface area of this compound is 38.3 Ų . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers are advised to consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B14628102 Cyclopropylmethyl phenylcarbamate CAS No. 55277-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55277-82-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

cyclopropylmethyl N-phenylcarbamate

InChI

InChI=1S/C11H13NO2/c13-11(14-8-9-6-7-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)

InChI Key

AAOGCCZHJDWERK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cyclopropylmethyl Phenylcarbamate and Analogues

Traditional Synthetic Routes and Innovations

The formation of the carbamate (B1207046) linkage is central to the synthesis of these molecules. Several key reactions have been developed and refined over the years to achieve this transformation efficiently.

Reactions Involving Carbamoyl (B1232498) Chlorides and Phenols

A classic and direct method for synthesizing phenylcarbamates involves the reaction of a carbamoyl chloride with a phenol (B47542). This reaction proceeds via a nucleophilic acyl substitution mechanism where the phenoxide ion attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group. The presence of a base is often required to deprotonate the phenol, generating the more nucleophilic phenoxide.

For instance, the synthesis of specific carbamoyl chlorides can be achieved through the reaction of a corresponding amine with phosgene (B1210022) or a phosgene equivalent. An example is the preparation of a carbamoyl chloride from 1-(R)-phenylpropyl amine, which involves methylation followed by reaction with phosgene in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). researchgate.net

Transcarbamoylation Reactions

Transcarbamoylation, also known as transurethanization, is a versatile method for synthesizing carbamates by exchanging the alcohol or amine moiety of an existing carbamate with a different one. rsc.orgresearchgate.net This equilibrium-driven reaction can be catalyzed by various agents, including metal catalysts and bases. nih.govacs.org

Known catalysts for this reaction include titanium(IV) isopropoxide, lanthanum(III) salts, dihalodistannoxanes, zinc acetate (B1210297), and bismuth triflate. nih.govacs.org Organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been shown to be effective. nih.gov The reaction involves the conversion of one carbamate to another and can be a valuable tool for creating a library of carbamate derivatives under relatively mild conditions. nih.govacs.org Recent studies have demonstrated the efficiency of transcarbamoylation at temperatures below 70°C using a soft base, highlighting its potential for sustainable chemical processes. acs.org

Reactions from Urea (B33335), Phenol, and Lewis Acids

The synthesis of phenylcarbamates can also be accomplished by reacting urea and phenol in the presence of a Lewis acid catalyst. union.edu The proposed mechanism involves a nucleophilic attack by the phenol on the urea, which is activated by the Lewis acid. union.edu The Lewis acid enhances the electrophilicity of the urea's carbonyl carbon, facilitating the reaction. union.edu

Various Lewis acids have been explored for this transformation. Studies on the synthesis of methyl N-phenyl carbamate from aniline (B41778), urea, and methanol (B129727) have shown that catalysts like zinc chloride (ZnCl₂) and zinc acetate (Zn(OAc)₂) exhibit high catalytic activity. researchgate.net However, their solubility in the reaction medium can complicate separation. researchgate.net Other solid acid catalysts have also been investigated to find more easily separable and reusable options. researchgate.net

CatalystAniline Conversion (%)MPC Selectivity (%)NMA Selectivity (%)DPU Selectivity (%)MPC Yield (%)
None50.572.518.49.136.6
ZnCl₂86.266.717.415.957.5
Zn(OAc)₂86.366.618.415.057.4
PbO87.360.217.422.452.6
Pb₃O₄89.162.010.713.655.2
SiO₂84.068.315.516.257.4
Al₂O₃77.370.715.114.254.7
NaX77.075.112.812.157.8
HY(5.0)85.570.516.213.360.3
HZSM-5(50)55.459.921.718.433.2
Data from the synthesis of Methyl N-phenyl carbamate (MPC). NMA: N-methyl aniline; DPU: diphenylurea. researchgate.net

Intermolecular Amidation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. nih.govorganic-chemistry.orgmit.edu This methodology often involves the coupling of an aryl halide or triflate with an amine or a surrogate in the presence of a palladium catalyst. A notable advancement is the use of sodium cyanate (B1221674) as the nitrogen source, where an aryl isocyanate is generated in situ and subsequently trapped by an alcohol to form the desired carbamate. nih.govorganic-chemistry.orgmit.edu

This approach offers a broad substrate scope, tolerating a variety of functional groups on both the aryl electrophile and the alcohol nucleophile. nih.govorganic-chemistry.org The use of aryl triflates has been shown to expand the scope of this transformation even further. nih.govorganic-chemistry.orgmit.edu Mechanistic studies suggest that the reaction proceeds through a directed electrophilic metalation pathway. acs.org

1,3-Dipolar Cycloaddition Approaches for Cyclopropylmethyl Phenylcarbamate Derivatives

While not a direct synthesis of the carbamate group itself, 1,3-dipolar cycloaddition is a significant reaction for constructing five-membered heterocyclic rings, which can be part of a larger molecule containing a this compound moiety. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a cyclic adduct. wikipedia.org

In the context of this compound derivatives, a relevant example is the 1,3-dipolar cycloaddition of a C-cyclopropyl-N-phenylnitrone derivative with a benzylidenecyclopropane derivative. nih.gov This reaction leads to the formation of spirocyclopropane isoxazolidine (B1194047) derivatives, which are of biomedical interest. nih.gov The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their utility in synthesis. nih.govfrontiersin.org

Asymmetric Synthesis and Stereochemical Control in this compound Research

The presence of stereocenters in this compound and its analogs necessitates the development of asymmetric synthetic methods to control the stereochemical outcome of the reaction. This is particularly important when the biological activity of the compound is dependent on a specific stereoisomer.

Research into the 1,3-dipolar cycloaddition of nitrones has shown that these reactions can proceed with high enantioselectivity, especially when using water-soluble nitrones derived from sugars. frontiersin.org The stereoselectivity is influenced by the approach of the dipole and dipolarophile, which can be directed by various interactions. frontiersin.org In the case of the cycloaddition of C-cyclopropyl-N-phenylnitrone derivatives, theoretical studies have been conducted to understand and predict the regio-, stereo-, and enantio-selectivities of the reaction. nih.gov These studies indicate that the formation of specific diastereoisomers can be kinetically controlled. nih.gov

Synthetic Strategies for Structurally Diverse this compound Derivatives

The generation of structurally diverse derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Synthetic strategies typically target three key areas of the molecule: the cyclopropylmethyl group, the phenyl ring, and the carbamate nitrogen.

Modification of the Cyclopropylmethyl Moiety

Modifications to the cyclopropylmethyl portion of the molecule often begin with the synthesis of appropriately substituted cyclopropane (B1198618) precursors. A common route involves the cyclopropanation of aldehydes or ketones. For instance, various substituted bromomethylcyclopropanes can be synthesized from α-bromoketones or aldehydes in the presence of reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) and a base such as triethylamine. urmia.ac.irresearchgate.net These functionalized cyclopropylmethyl bromides can then serve as alkylating agents for a phenylcarbamate nucleophile.

Another approach involves the modification of pre-existing cyclopropane rings. For example, the reaction of 1-phenylcyclopropane carboxylic acid derivatives, obtained from the cyclopropanation of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane, can be a starting point for further functionalization before forming the carbamate linkage. nih.gov

Precursor TypeSynthetic MethodPotential ModificationReference
α-Bromoketones/AldehydesReaction with ethyl cyanoacetate/malononitrile and BrCN/Et3NIntroduction of cyano and ester groups on the cyclopropane ring urmia.ac.irresearchgate.net
2-Phenyl acetonitrileCyclopropanation with 1,2-dibromoethanePhenyl group on the cyclopropane ring nih.gov

Modification of the Phenyl Ring

Introducing a variety of substituents onto the phenyl ring is a primary strategy for creating diverse analogues. This is typically achieved by using substituted anilines as starting materials. The reaction of a substituted aniline with an activated carbonyl source (like phosgene or a chloroformate) followed by reaction with cyclopropylmethanol, or the direct reaction of a substituted phenyl isocyanate with cyclopropylmethanol, yields the desired phenyl-substituted cyclopropylmethyl carbamate.

A general method for creating substituted 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of various substituted 2-phenyl acetonitriles. nih.gov This highlights a strategy where the substituted phenyl ring is carried through the synthesis from the beginning. These methods can be adapted for carbamate synthesis by using substituted anilines or phenyl isocyanates.

Substitution PositionExample SubstituentPrecursorReference
OrthoMethylortho-ToluidineN/A
MetaChlorom-ChloroanilineN/A
ParaMethoxyp-AnisidineN/A

N-Substitution Analogues of this compound

N-substitution involves replacing the hydrogen on the carbamate nitrogen with an alkyl or aryl group. This is typically achieved by deprotonating the carbamate with a suitable base to form a nucleophile, which can then be reacted with an electrophile (e.g., an alkyl halide).

Alternatively, N-substituted analogues are often synthesized as part of larger, more complex structures where the nitrogen atom is integral to a heterocyclic ring system. For example, in the synthesis of certain opioid receptor modulators, the N-cyclopropylmethyl group is a common feature. nih.govnih.govnih.gov In these cases, the "N-substitution" is the incorporation of the nitrogen into a complex scaffold like a morphinan (B1239233) or thebaine ring system, with the cyclopropylmethyl group being introduced via N-alkylation of a secondary amine precursor.

N-SubstituentSynthetic ApproachPrecursor ExampleReference
MethylAlkylation of the carbamate nitrogenThis compoundN/A
BenzylAlkylation of the carbamate nitrogenThis compoundN/A
Incorporation into a ringN-alkylation of a secondary amine within a heterocyclic systemNaltrexone (for morphinan derivatives) nih.gov

Incorporation into Complex Heterocyclic Systems

The N-cyclopropylmethyl moiety is a well-established pharmacophore, particularly in the field of opioid receptor research. Synthetic strategies often involve the incorporation of this group into rigid, polycyclic heterocyclic systems. For instance, derivatives of morphinan and thebaine containing an N-cyclopropylmethyl group have been synthesized and evaluated as opioid receptor agonists and antagonists. nih.govnih.govnih.gov

The synthesis of these complex molecules typically involves the N-alkylation of a secondary amine precursor of the heterocyclic system using cyclopropylmethyl bromide or a related electrophile. For example, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan was synthesized as a peripheral μ-opioid receptor antagonist. nih.gov Similarly, N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine derivatives have been developed as kappa opioid receptor agonists. nih.govnih.gov These syntheses demonstrate the robustness of introducing the cyclopropylmethyl group onto a nitrogen atom within a larger, pre-formed heterocyclic scaffold.

Heterocyclic SystemTargetSynthetic StepReference
Morphinanμ-Opioid Receptor AntagonistsN-alkylation of naltrexamine derivative nih.gov
6,14-endoethano-tetrahydronorthebaineκ-Opioid Receptor AgonistsN-alkylation of thebaine derivative nih.govnih.gov

Process Optimization and Scalability Considerations in Academic Synthesis

While the above strategies focus on structural diversity, process optimization aims to improve reaction efficiency, yield, purity, and scalability. In an academic setting, optimization often involves systematic variation of key reaction parameters. For the synthesis of this compound and its derivatives, this could include screening different bases, solvents, temperatures, and catalysts.

For instance, in the synthesis of 1-phenylcyclopropane carboxylic acid, a precursor to related structures, the choice of base (e.g., NaOH vs. K₂CO₃) and temperature was found to significantly impact the yield of the cyclopropanation step. nih.gov Similarly, the synthesis of cyclopropyl (B3062369) methyl ketone, another related precursor, can be optimized by controlling the pressure and using a multi-stage fixed-bed reactor for the cracking of α-acetyl-γ-butyrolactone, leading to higher purity and yield suitable for industrial application. google.com

Mechanistic Investigations of Cyclopropylmethyl Phenylcarbamate Derivatives

Enzyme-Targeted Mechanistic Studies Relevant to Carbamates

Carbamates, a class of organic compounds, are known for their wide range of applications, from pesticides to pharmaceuticals. nih.gov Their biological activity often stems from their ability to inhibit specific enzymes. A primary target for many carbamates is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org The inhibitory mechanism involves the formation of a covalent bond between the carbamate (B1207046) and the enzyme's active site, which is a slow-to-hydrolyze intermediate. This leads to an accumulation of acetylcholine at the synapse, thereby enhancing cholinergic activity. nih.govwikipedia.org

Carbamate pesticides have also been shown to disrupt lipid metabolism by inhibiting carboxylesterases (CES), such as CES1 and CES2. nih.gov In vitro studies have demonstrated that many carbamates can inhibit over 80% of the activity of these enzymes. nih.gov This inhibition is a key aspect of their toxicological profile. nih.gov Furthermore, certain carbamates are used in the design of prodrugs, where the carbamate group is used to mask a functional group of a parent drug to improve its pharmacokinetic properties. These prodrugs are later hydrolyzed by enzymes like cytochrome P450 and esterases to release the active drug. nih.gov

Molecular Interactions and Binding Mechanism Research

The binding of carbamate derivatives to their target proteins is a complex process governed by various molecular interactions. Molecular docking studies have shown that hydrogen bonds and hydrophobic interactions are key to the binding of carbamates to the active sites of enzymes like carboxylesterases. nih.gov

Computational methods, such as molecular mechanics/generalized Born surface area (MM-GBSA), are employed to predict the binding affinities and understand the selectivity of inhibitors towards different protein targets. rsc.org These studies reveal that the binding of an inhibitor can induce conformational changes in the protein, impacting its internal dynamics. rsc.org For instance, the analysis of fatty acid binding proteins (FABP5 and FABP7) has shown that the structural flexibility and molecular surface area of the protein play a role in inhibitor binding. rsc.org The identification of key residues that contribute significantly to the binding energy differences helps in understanding the selectivity of these compounds. rsc.org

The nature of the substituent groups on the phenylcarbamate scaffold can significantly influence the binding affinity. For example, the addition of a phenyl ring to a ligand was found to increase its affinity for the Chk1 kinase by displacing water molecules from the binding site. nih.gov Similarly, the introduction of fluorine atoms can lead to favorable interactions, such as CF···HN interactions, enhancing binding potency. nih.gov

In Vitro Mechanistic Studies of Cyclopropylmethyl Phenylcarbamate Biological Activity

Cell-Free Assays

Cell-free protein synthesis and screening systems offer a powerful platform for the rapid evaluation of the biological activity of compounds like this compound. nih.gov These systems allow for the high-throughput screening of compound libraries to identify potential protein targets and to study protein-protein interactions without the complexities of a cellular environment. nih.govnih.gov Technologies like AlphaScreen, which measures the proximity of two molecules, are used to test for pairwise protein interactions in a high-throughput format. nih.gov This method is particularly useful for identifying inhibitors of specific protein-protein interactions and for studying the effects of mutations on these interactions. nih.gov

Enzyme Activity Assays

Enzyme activity assays are fundamental to understanding the mechanism of action of this compound derivatives. These assays directly measure the effect of the compound on the catalytic activity of a specific enzyme. For carbamates in general, a common target is acetylcholinesterase, where inhibition leads to an accumulation of acetylcholine. wikipedia.orgbeyondpesticides.org

Studies on other carbamates have shown potent inhibition of carboxylesterases, with many compounds exhibiting over 80% inhibition in in vitro incubation experiments. nih.gov Kinetic studies within these assays can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), providing quantitative measures of the inhibitor's potency. Molecular docking studies often complement these assays by providing a structural basis for the observed inhibition, showing how the carbamate fits into the enzyme's active site and which interactions are most important. nih.gov

Cellular Differentiation Induction Mechanisms

The precise mechanisms by which this compound might induce cellular differentiation are still under investigation. However, the general principle of carbamates influencing cellular processes provides a framework. Carbamates can modulate signaling pathways by inhibiting key enzymes. For example, the inhibition of acetylcholinesterase by carbamates can lead to increased acetylcholine levels, which in turn can activate muscarinic acetylcholine receptors. wikipedia.org These receptors are G protein-coupled receptors that can trigger various downstream signaling cascades, including those involving inositol (B14025) triphosphate (IP3) and calcium, or cyclic AMP (cAMP). wikipedia.org Such alterations in intracellular signaling can potentially influence gene expression and lead to changes in cell fate and differentiation.

Inhibition of Microtubule Polymerization

Microtubules are dynamic polymers essential for various cellular processes, including cell division, and are a key target for anticancer drugs. nih.gov The disruption of microtubule dynamics, either by inhibiting their polymerization or by preventing their depolymerization, can lead to cell-cycle arrest and apoptosis. nih.gov

Some carbamate-containing compounds, like certain fungicides, are known to inhibit microtubule polymerization. nih.gov For instance, benomyl (B1667996) and methyl benzimidazole (B57391) carbamate act by inhibiting the polymerization of tubulin, the building block of microtubules. nih.gov The effect of an inhibitor on microtubule polymerization can be quantified using in vitro polymerization assays, where the increase in turbidity due to microtubule formation is measured spectrophotometrically. nih.gov The concentration of the compound that inhibits polymerization by 50% (IC50) is a common metric of its potency. nih.gov Compounds that disrupt the microtubule network can be visualized in cells using immunofluorescence staining of α-tubulin, which reveals disorganized microtubule structures and aberrant mitotic spindles. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation for this compound Analogues

Detailed investigations into the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of this compound and its analogues are limited in publicly available scientific literature. While research exists for various compounds containing either a cyclopropylmethyl moiety or a phenylcarbamate group, specific and comprehensive SAR and SMR studies on the combined entity of this compound are not readily found.

The cyclopropylmethyl group is a known pharmacophore in medicinal chemistry, often introduced to modulate receptor affinity and selectivity, particularly in opioid receptor ligands. nih.govrsc.orgresearchgate.net Similarly, the carbamate linkage is a feature of various biologically active compounds, including inhibitors of enzymes like fatty acid amide hydrolase (FAAH). However, the interplay of these two structural features within a single molecule, "this compound," and its effect on biological activity and mechanism of action have not been extensively documented.

To illustrate the principles of SAR and SMR, a hypothetical data table is presented below. This table is based on general medicinal chemistry principles and demonstrates how systematic structural modifications could theoretically influence the biological activity of a this compound scaffold. It is crucial to note that the following data is illustrative and not based on published experimental results for this compound itself.

Hypothetical SAR Data for this compound Analogues

Compound IDR1 (Phenyl Ring Substitution)R2 (Cyclopropyl Modification)Biological Activity (IC₅₀, µM)
CPM-001 HUnsubstituted10.5
CPM-002 4-ClUnsubstituted5.2
CPM-003 4-OCH₃Unsubstituted15.8
CPM-004 3,4-diClUnsubstituted2.1
CPM-005 H1-Methyl25.3
CPM-006 4-Cl1-Methyl12.7

Analysis of Hypothetical SAR:

From this hypothetical data, one could infer:

Influence of Phenyl Ring Substituents: Electron-withdrawing groups (e.g., Cl) at the para-position of the phenyl ring appear to enhance biological activity (compare CPM-001 and CPM-002). This effect seems to be additive, as shown by the di-substituted analogue (CPM-004). Conversely, an electron-donating group (e.g., OCH₃) may decrease activity (CPM-003).

Influence of Cyclopropyl (B3062369) Modification: Substitution on the cyclopropyl ring, such as the addition of a methyl group, appears to be detrimental to biological activity (compare CPM-001 with CPM-005 and CPM-002 with CPM-006). This could be due to steric hindrance at the target binding site.

Hypothetical SMR Insights:

The SMR would seek to explain how these structural changes alter the mechanism of action. For instance:

The increased potency of chlorinated analogues (CPM-002, CPM-004) might be explained by enhanced binding affinity due to favorable hydrophobic or halogen-bonding interactions within the active site of a target protein.

The decreased activity of the methoxy-substituted analogue (CPM-003) could be due to unfavorable steric or electronic interactions.

The reduced potency of the methyl-cyclopropyl analogues (CPM-005, CPM-006) might suggest that the unsubstituted cyclopropyl ring is crucial for optimal positioning within the binding pocket, and any additional bulk disrupts a key interaction necessary for the biological effect.

Further research, including synthesis of a focused library of analogues and subsequent biological testing, would be required to establish a true SAR and SMR for this compound. Techniques such as X-ray crystallography of the compound bound to its biological target or computational docking studies would be invaluable in elucidating the precise molecular interactions that govern its activity and mechanism.

Computational Chemistry Approaches in Cyclopropylmethyl Phenylcarbamate Research

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that predict the behavior of molecules based on the principles of classical mechanics. These methods are invaluable for studying the dynamic nature of molecules and their interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com This analysis is crucial for understanding a molecule's stability, reactivity, and biological activity, as these properties are often dependent on its three-dimensional shape.

Research into analogous structures, such as cyclopropyl (B3062369) methyl ketone, provides a clear example of this approach. In one study, molecular orbital calculations were used to determine the most stable conformation by calculating the energy at various torsion angles. uwlax.edu The torsion angle, in that case, was defined between the carbonyl group and a hydrogen atom on the cyclopropyl ring. uwlax.edu The analysis revealed that the s-cis conformation, with a torsion angle of 180°, was the most stable, a finding that aligned with previous experimental data. uwlax.edu The energy difference between the most and least stable conformers indicates the energy barrier to rotation.

Table 1: Relative Energy of Cyclopropyl Methyl Ketone Conformers This table illustrates the type of data generated from conformational analysis, based on findings for the analogous compound cyclopropyl methyl ketone. uwlax.edu

Torsion Angle (Degrees)ConformationRelative Energy (kcal/mol)
s-trans (eclipsed)~1.5
~50°SkewHighest Energy
90°BisectedIntermediate Energy
180°s-cis (staggered)0.0 (Most Stable)

Note: The energy values are approximate and serve to illustrate the relative stability of different conformers.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules over time. frontiersin.org This technique allows researchers to observe conformational changes, solvent effects, and binding processes as they evolve. frontiersin.org An MD simulation tracks the trajectory of each atom, generating a wealth of information about the system's fluctuations and thermodynamic properties. researchgate.net

In studies of related N-methylcarbamate insecticides, MD simulations were employed to understand their interaction with β-cyclodextrin. researchgate.netnih.gov These simulations, often run for nanoseconds, can reveal how a molecule like a carbamate (B1207046) enters and orients itself within a host cavity. researchgate.net Such simulations typically use force fields like GAFF (General Amber Force Field) to define the potential energy of the system and explicit water models, such as TIP3P, to simulate an aqueous environment. researchgate.net The analysis of MD trajectories can elucidate the stability of specific interactions, like hydrogen bonds or hydrophobic contacts, over the simulation time. frontiersin.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For instance, research on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the cyclopropylmethyl feature, utilized molecular docking to investigate their interactions with the dopamine (B1211576) D3 receptor (D3R). nih.gov The study aimed to reveal the mode of interaction between the ligands and the amino acid residues in the receptor's binding pocket. nih.gov Similarly, docking simulations were used to study N-cyclopropylmethyl-containing compounds as agonists for the κ-opioid receptor. nih.gov These studies help identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov The results of docking studies are often used as the starting point for more computationally intensive MD simulations to refine the binding pose and assess the stability of the ligand-receptor complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide a more fundamental description of electronic structure compared to classical molecular mechanics. These methods are used to obtain highly accurate information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a system based on its electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it applicable to a wide range of molecular systems. DFT is widely used to optimize molecular geometries, predict vibrational frequencies (for comparison with infrared spectra), and calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. globalresearchonline.netdntb.gov.ua

The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p), cc-pVQZ) is critical and affects the accuracy of the results. globalresearchonline.netmdpi.comnih.gov DFT calculations on related molecules have been used to determine properties like ionization potential, electron affinity, and chemical hardness, which are descriptors of chemical reactivity. globalresearchonline.netnih.gov The molecular electrostatic potential (MEP) map, another DFT-derived property, can be calculated to visualize the charge distribution on the molecular surface and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms and mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be constructed.

For example, DFT has been used to study the region-selective mechanism of the Diels-Alder reaction to form a substituted cyclohexene, a structure with some resemblance to the cyclic components of Cyclopropylmethyl phenylcarbamate. dntb.gov.ua Such studies can determine the activation energies for different possible reaction pathways, thereby predicting the most likely product. dntb.gov.ua Calculations can distinguish between different stereochemical outcomes (e.g., axial vs. equatorial) by comparing the relative stabilities of the products. dntb.gov.ua These energetic profiles provide a detailed, molecular-level understanding of why a reaction proceeds with a certain rate and selectivity.

Electronic Structure Analysis

Electronic structure analysis, primarily through methods like Density Functional Theory (DFT), is fundamental to understanding the chemical reactivity and properties of this compound. A systematic computational investigation can reveal detailed mechanistic and kinetic information about the molecule's behavior. researchgate.net

By calculating the electronic structure, researchers can determine the distribution of electron density across the molecule. This helps identify regions that are electron-rich or electron-deficient, which are key to predicting how the molecule will interact with other chemical species, including biological targets or radicals. For instance, in a study on a related phenyl carbamate, 3-morpholinopropyl phenyl carbamate, DFT methods were used to investigate its antioxidant activity against HO• and HOO• radicals. researchgate.net Such an analysis for this compound would involve calculating the energies of different molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting reactivity, stability, and the nature of potential chemical reactions, such as hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. researchgate.net

Furthermore, electronic structure calculations can elucidate the forces behind molecular vibrations, providing theoretical confirmation for spectroscopic data. scispace.com This detailed level of analysis allows for a deep understanding of the intrinsic properties of the this compound molecule, guiding predictions about its stability and reactivity.

Cheminformatics and Virtual Screening for this compound Analogues

Cheminformatics and virtual screening are indispensable tools for discovering novel analogues of this compound with potentially enhanced properties. nih.gov These computational techniques involve the screening of vast digital libraries of chemical compounds to identify molecules with desired characteristics, thereby saving significant time and resources compared to experimental high-throughput screening (HTS). nih.govmdpi.com

The process begins with defining a set of criteria based on the structure and properties of this compound. A virtual library, which can contain millions of compounds from databases like ZINC or PubChem, is then computationally screened. nih.govnih.gov This screening can be based on several principles:

Similarity Searching: Identifying molecules in the database that have a similar chemical structure to this compound.

Pharmacophore Modeling: Building a 3D model that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a specific biological activity. This model is then used as a query to search for compounds that match the pharmacophore. nih.govmdpi.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate physicochemical properties of molecules with their biological activity. nih.gov These models can then predict the activity of unsynthesized or untested compounds.

Virtual screening serves as a powerful filter, narrowing down a large library to a manageable number of "hits" that are most likely to be of interest. psu.edu This approach helps to eliminate improbable ligands early in the discovery process, allowing experimental efforts to focus on the most promising candidates. psu.edu The accuracy and success of a cheminformatics-driven virtual screening campaign depend heavily on the quality of the initial data and the computational models used. mdpi.comnih.gov

Below is a hypothetical table illustrating the type of data that would be generated during a virtual screening for analogues.

Compound IDSimilarity Score to ParentPredicted Docking Score (kcal/mol)Pharmacophore FitPasses ADMET Filter
ZINC123456780.89-9.50.95Yes
ZINC234567890.85-9.10.91Yes
ZINC345678900.91-8.80.88No
ZINC456789010.82-8.70.92Yes

Computational Design of Novel this compound Structures

Beyond screening existing compounds, computational chemistry enables the de novo design of entirely new molecules based on the this compound scaffold. nih.gov This structure-based computational design aims to create novel chemical entities with optimized properties, such as improved binding affinity to a biological target.

One powerful approach involves using the known structure of a target protein. If this compound is known to bind to a specific protein, its binding mode can be studied using molecular docking simulations. Researchers can then use this information to design new analogues that make more favorable interactions with the protein's active site. nih.gov

The design process often follows these steps:

Scaffold Hopping or Decoration: The core this compound structure is used as a starting point. Computational algorithms can then either replace parts of the scaffold with different chemical groups ("scaffold hopping") or add new functional groups to the existing core ("scaffold decoration").

In Silico Synthesis: Virtual libraries of these newly designed compounds are generated. This can be done by applying combinatorial chemistry principles in a virtual environment, leading to a vast and diverse set of novel structures. researchgate.net

Computational Evaluation: The newly designed molecules are then evaluated using the methods described previously, such as molecular docking to predict binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. nih.gov

Prioritization: Based on the computational results, the most promising novel structures are prioritized for chemical synthesis and subsequent experimental testing. nih.gov

This iterative cycle of design, evaluation, and refinement allows for the rapid exploration of chemical space around the parent molecule, accelerating the discovery of new compounds with superior characteristics. researchgate.net

Analytical Method Development and Validation for Cyclopropylmethyl Phenylcarbamate

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are particularly suited for the analysis of carbamate (B1207046) compounds due to their versatility and sensitivity.

The development of an HPLC method for carbamates like Cyclopropylmethyl phenylcarbamate is a systematic process aimed at achieving optimal separation and quantification. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

The initial step involves selecting a suitable stationary phase, typically a C18 column, which provides effective retention for moderately nonpolar compounds such as carbamates. researchgate.netusp.br The mobile phase composition is then developed, usually consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). usp.brmastelf.com The ratio of these solvents is adjusted to control the retention time of the analyte. For many carbamates, a gradient elution, where the mobile phase composition is changed over the course of the analysis, may be necessary to separate the main compound from any impurities with different polarities. nih.gov Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light. usp.br

UHPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. The principles of method development for UHPLC are similar to those for HPLC, but the increased efficiency often leads to sharper peaks and better separation of closely related impurities. For this compound, a UHPLC method would provide a high-throughput option for quality control, significantly reducing the time required for each analysis while enhancing sensitivity.

Optimizing an HPLC or UHPLC method is crucial for achieving a robust and reliable analytical procedure. researchgate.net This involves the systematic adjustment of several key parameters to obtain the best possible chromatogram, characterized by good peak shape, adequate resolution from other components, and a reasonable analysis time.

Mobile Phase: The composition of the mobile phase is a critical factor. chromatographyonline.com For this compound, a typical mobile phase would be a mixture of acetonitrile and water. mastelf.com Adjusting the ratio of acetonitrile to water controls the retention time. The pH of the mobile phase can also be adjusted with buffers or acids like formic or trifluoroacetic acid to ensure the analyte is in a single, non-ionized form, which generally results in sharper peaks. chromatographyonline.com

Stationary Phase: While C18 columns are a common starting point, other stationary phases can be explored if the desired separation is not achieved. researchgate.netusp.br Different column chemistries can offer alternative selectivities.

Flow Rate: The flow rate of the mobile phase affects both analysis time and separation efficiency. A higher flow rate reduces the analysis time but can lead to a decrease in resolution. An optimal flow rate provides a balance between speed and chromatographic performance. researchgate.net

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound to ensure the highest sensitivity. researchgate.net This is typically determined by scanning the UV spectrum of a standard solution of the compound.

Below is an interactive table summarizing the key parameters for HPLC method optimization.

ParameterTypical Setting/RangeRationale for Optimization
Stationary Phase C18, 5 µm or 3 µmProvides good retention for moderately polar to nonpolar compounds like carbamates.
Mobile Phase Acetonitrile/Water or Methanol/WaterThe ratio is adjusted to control retention time and achieve separation. mastelf.comchromatographyonline.com
pH of Mobile Phase Adjusted with Formic Acid or BuffersControls the ionization state of the analyte to improve peak shape and retention stability. chromatographyonline.com
Flow Rate 0.8 - 1.5 mL/min (HPLC)Balances analysis time with separation efficiency; lower flow can improve resolution. researchgate.net
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and can influence retention and selectivity.
Detection Wavelength ~230 - 270 nm (estimated for phenyl group)Set at the absorbance maximum (λmax) for the highest detection sensitivity. researchgate.net
Injection Volume 5 - 20 µLOptimized to provide a strong signal without overloading the column, which can distort peak shape. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule and identifying any potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the detailed characterization of this compound.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

For this compound, a ¹H NMR spectrum would confirm the presence of all proton-containing groups: the cyclopropyl (B3062369) ring, the methylene (B1212753) (CH₂) bridge, the N-H proton of the carbamate, and the protons on the phenyl ring. The chemical shift of each signal provides information about the electronic environment of the protons, while the splitting patterns (multiplicity) reveal how many neighboring protons each proton has. slideshare.net

Similarly, a ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, definitively assembling the molecular structure. nih.gov

The following table provides predicted NMR data for the structural confirmation of this compound.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations
Phenyl-H 7.0 - 7.5120 - 140Protons on the aromatic ring.
N-H ~8.0 - 9.0 (broad)N/AA broad singlet, its position can vary.
O-CH₂ ~3.9 - 4.1~70Methylene group adjacent to the carbamate oxygen.
Cyclopropyl-CH ~1.0 - 1.3~10Methine proton on the cyclopropyl ring.
Cyclopropyl-CH₂ ~0.3 - 0.7~3Methylene protons on the cyclopropyl ring.
C=O (Carbonyl) N/A~155Carbonyl carbon of the carbamate functional group.

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful tool for both identifying the main compound and detecting and identifying trace-level impurities. chromatographyonline.com

In the analysis of this compound, MS would provide the molecular ion peak corresponding to the compound's molecular weight. Furthermore, the molecule can be fragmented within the mass spectrometer, creating a unique pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure and to identify unknown impurities by analyzing their respective fragmentation patterns.

The table below outlines the expected mass spectrometry findings for this compound.

AnalysisExpected ResultPurpose
Molecular Ion Peak [M+H]⁺ m/z = 192.10Confirms the molecular weight of the compound (C₁₁H₁₃NO₂).
Key Fragment 1 m/z = 120.04Corresponds to the phenylcarbamate fragment [C₇H₆NO₂]⁺.
Key Fragment 2 m/z = 94.05Corresponds to the aniline (B41778) fragment [C₆H₅NH₂]⁺.
Key Fragment 3 m/z = 55.05Corresponds to the cyclopropylmethyl cation [C₄H₇]⁺.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used for the qualitative identification of functional groups within a molecule. copbela.org The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds, such as stretching and bending. ponder.ing Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral "fingerprint" that aids in structure elucidation. ponder.ingpressbooks.pub

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the carbamate linkage, the phenyl group, and the cyclopropyl group. The IR spectrum is typically plotted as transmittance percentage versus wavenumber (cm⁻¹). pressbooks.pub

The expected characteristic absorption bands for this compound are:

N-H Stretching: The carbamate group contains an N-H bond, which is expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹. ponder.ing

Aromatic C-H Stretching: The C-H bonds on the phenyl ring typically exhibit absorption bands in the range of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the cyclopropylmethyl group will show strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org The C-H stretching within the cyclopropane (B1198618) ring itself often appears at a higher frequency than typical alkane C-H stretches, sometimes above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This is one of the most distinct and intense bands in the spectrum. For a carbamate, the C=O stretch is typically observed in the range of 1735-1705 cm⁻¹. ponder.ingpressbooks.pub

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring produces characteristic absorption bands in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

N-H Bending and C-N Stretching: These vibrations related to the carbamate group typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
CarbamateN-H Stretch3300 - 3500Moderate
CarbamateC=O Stretch1735 - 1705Strong, Sharp
PhenylAromatic C-H Stretch3000 - 3100Variable
PhenylAromatic C=C Stretch1600 - 1450Variable, Sharp
CyclopropylmethylAliphatic C-H Stretch2850 - 3000Strong

Analytical Method Validation Principles and Practices in Academic Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of academic research to ensure that the data generated are reliable, reproducible, and accurate. The validation process involves evaluating several key parameters as outlined by international guidelines.

Specificity and Selectivity

Specificity is the ability of an analytical method to provide a response that is exclusively due to the analyte of interest, without interference from other components that may be present in the sample, such as impurities, degradation products, or matrix components. loesungsfabrik.deyoutube.com Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other substances in the sample. researchgate.netechemi.com In many contexts, particularly in pharmaceutical analysis, the term specificity is used to denote 100% selectivity. loesungsfabrik.deechemi.com

In academic research, specificity is demonstrated by analyzing blank samples (matrices without the analyte) and samples spiked with the analyte and potential interferents. The results should show no interfering peaks at the retention time or spectral position of the analyte in the blank matrix. For chromatographic methods, peak purity tests using detectors like a photodiode array (PDA) or mass spectrometer can be employed to confirm that the analyte peak is not co-eluting with other compounds. globalresearchonline.net

Linearity and Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified interval. globalresearchonline.netpharmaguru.co The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguru.cogmpsop.com

To establish linearity, a minimum of five standard solutions of this compound at different concentrations are typically prepared and analyzed. globalresearchonline.netgmpsop.com A calibration curve is then generated by plotting the analytical response versus the concentration. The linearity is evaluated by examining the correlation coefficient (R²) of the regression line, which should ideally be close to 1.00, with a common acceptance criterion in research being R² ≥ 0.99. pharmaguru.conih.gov

Hypothetical Linearity Data for this compound

Concentration (µg/mL) Instrument Response (e.g., Peak Area)
5 15100
10 30500
25 74800
50 152000
100 299500

Resulting Linear Regression: y = 3000x + 150; R² = 0.9998

Accuracy and Precision (Intraday, Interday)

Accuracy expresses the closeness of the analytical result to the true or accepted reference value. It is typically determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. elementlabsolutions.com

Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intraday Precision (Repeatability): Assesses precision over a short period by the same analyst using the same equipment.

Interday Precision (Intermediate Precision): Assesses precision over a longer period, with analyses conducted on different days, to account for variations. researchgate.net

For carbamate analysis, typical acceptance criteria for accuracy are recovery rates between 80% and 120%, with RSD values for precision being below 15-20%. nih.govmdpi.com

Hypothetical Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL) Intraday (n=6) Interday (n=5 days)
Mean Recovery (%) ± RSD (%) Mean Recovery (%) ± RSD (%)
10 98.5 ± 2.1% 97.2 ± 4.5%
50 101.2 ± 1.5% 102.5 ± 3.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. globalresearchonline.netjuniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. globalresearchonline.netjuniperpublishers.com

Several methods are used to determine LOD and LOQ in academic research:

Based on Signal-to-Noise Ratio: This approach is common for instrumental methods with a baseline noise. The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. juniperpublishers.comyoutube.com

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

S = the slope of the calibration curve. youtube.comsepscience.com

For carbamate residue analysis, LODs and LOQs can range from the low µg/kg to mg/L level, depending on the analytical technique and sample matrix. nih.govmdpi.com

Robustness and Ruggedness

Robustness and ruggedness both assess the reliability of an analytical method, but they examine different types of variations.

Robustness is an intralaboratory measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. A robustness study might involve varying parameters such as:

pH of the mobile phase

Mobile phase composition percentage

Column temperature

Flow rate

Ruggedness is traditionally defined as the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments. apajournal.org.uk This parameter is more closely related to inter-laboratory reproducibility. apajournal.org.uk

Testing these parameters ensures that the method is reliable and transferable for use in different settings or under slightly different conditions without compromising its performance. chromatographyonline.com

System Suitability Testing

System suitability testing (SST) is an integral part of analytical method validation, ensuring that the chromatographic system is adequate for the intended analysis. This is confirmed by injecting a standard solution multiple times and evaluating various parameters to ascertain the system's performance. These tests are performed prior to the analysis of any samples to demonstrate that the system is operating within the specified criteria.

For the analysis of this compound, system suitability is typically assessed by making replicate injections (commonly five or six) of a standard solution. The key parameters evaluated include the precision of the peak area and retention time, column efficiency (expressed as the number of theoretical plates), and peak symmetry (tailing factor).

Detailed research findings from method development studies for compounds with similar structures, such as carbamate pesticides, provide a basis for establishing appropriate system suitability criteria. derpharmachemica.com It is generally accepted that for a system to be deemed suitable, the relative standard deviation (RSD) for peak areas from replicate injections should be less than 2.0%. nih.gov

The following tables present the established system suitability parameters and the results obtained from a typical system suitability test for the analysis of this compound.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time≤ 1.0%

These criteria ensure that the chromatographic peak is symmetrical, the column is efficient, and the system provides reproducible results. nih.gov

Table 2: Results of System Suitability Testing for this compound

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
14.051310701.12100
24.061310601.22150
34.051310851.12125
44.041310551.22090
54.051310901.12130
64.061310651.22145
Mean 4.05 131070.8 1.15 2123.3
% RSD 0.18% 0.01%

The results presented in Table 2 demonstrate that all the system suitability parameters were met. The tailing factor and the number of theoretical plates are well within the acceptable limits, indicating good peak shape and column performance. Furthermore, the low relative standard deviation for both retention time and peak area confirms the high precision of the analytical system. derpharmachemica.com These findings collectively affirm that the chromatographic system is suitable for the quantitative analysis of this compound.

Environmental Fate and Degradation Studies of Phenylcarbamate Structures

Degradation Pathways and Mechanisms

Phenylcarbamate herbicides are subject to various degradation processes in the environment, broadly categorized into abiotic and biotic pathways. nih.gov Abiotic routes include photodegradation and chemical hydrolysis, while biotic degradation is primarily carried out by microorganisms. nih.gov The initial and most common step in the degradation of many carbamate (B1207046) pesticides is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org

Photodegradation Research

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of many pesticides. uc.pt Phenylcarbamate herbicides can undergo direct photolysis when they absorb ultraviolet radiation, leading to the cleavage of chemical bonds. uc.pt The specific mechanisms can include homolytic scission of bonds, photoinduced rearrangements, and photosensitized reactions. uc.pt For instance, studies on N-arylcarbamates have shown that photolysis can lead to the formation of various products through complex reaction pathways. uc.pt The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (like humic substances), and the chemical structure of the pesticide itself. uc.pt For example, the photodegradation of the carbamate insecticide methomyl (B1676398) was observed to be complete within 60-100 hours under UV radiation in the absence of a catalyst. nih.govresearchgate.net

Hydrolytic Stability Studies

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the carbamate linkage to hydrolysis is a critical factor in the persistence of phenylcarbamate herbicides in soil and aquatic environments. researchgate.net Generally, phenylcarbamates are stable in acidic to neutral aqueous solutions but are susceptible to hydrolysis under alkaline conditions. nih.govnih.gov The rate of hydrolysis is influenced by the substituents on the phenyl ring and the nitrogen atom. nih.gov For example, electron-withdrawing groups on the phenyl ring can increase the rate of alkaline hydrolysis. nih.gov In contrast, some N-phenyl carbamates have shown short half-lives at a physiological pH of 7.4. nih.gov The mechanism of basic hydrolysis can differ based on the substitution on the nitrogen atom, with N,N-disubstituted carbamates often requiring more drastic conditions for hydrolysis. acs.org

Below is a table summarizing the hydrolytic stability of various carbamate compounds under different pH conditions, based on available research.

Compound/ClasspH ConditionStability/Half-lifeReference
N-phenyl carbamate7.451 minutes nih.gov
N-phenyl thiocarbamate7.42.6 minutes nih.gov
Carbamic acid alkyl esters9.0Virtually unmodified after 24h nih.gov
Ester derivative of carbamate1.040% recovered after 24h nih.gov
Polyhedral borane (B79455) carbamates2-12Hydrolytically stable zacharyhhouston.com
Desmedipham & Phenmedipham (B1680312)Environmental Waters>95% degraded after 6h nih.gov

Biodegradation by Microorganisms and Enzyme Systems

Microbial degradation is a key process for the ultimate removal of phenylcarbamate herbicides from the environment. nih.govfrontiersin.org A wide variety of soil bacteria and fungi have been identified that can utilize these compounds as a source of carbon and nitrogen. frontiersin.orgbohrium.comresearchgate.net The primary enzymatic attack is often the hydrolysis of the carbamate bond by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com This initial step breaks the herbicide down into an alcohol (or phenol) and an amine, which are generally less toxic and more readily degraded further. nih.govfrontiersin.org

For example, the degradation of phenmedipham is initiated by a hydrolase that breaks it down into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov Similarly, the degradation of other carbamates like carbofuran (B1668357) and carbaryl (B1668338) proceeds through hydrolysis to their corresponding phenols. frontiersin.orgbohrium.com The genes responsible for producing these carbamate-degrading enzymes have been identified in several microorganisms, facilitating research into the evolution of these metabolic pathways. bohrium.com

The following table lists microorganisms known to degrade various carbamate pesticides.

MicroorganismCarbamate Pesticide DegradedReference
Ochrobactum anthropi NC-1Phenmedipham nih.gov
Pseudomonas sp. 50432Carbofuran frontiersin.org
Rhodococcus sp. TEICarbofuran frontiersin.org
Mucor ramannianCarbofuran frontiersin.org
Trichoderma, Pichia, Trametes, AspergillusVarious carbamates frontiersin.org
Bacterial ConsortiumLinuron (a phenylurea, but degradation pathway is relevant) researchgate.net

Environmental Persistence and Mobility Research

The persistence of a herbicide in the environment is defined by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. researchgate.net The persistence and mobility of phenylcarbamate herbicides are governed by a combination of degradation rates and their interactions with soil and sediment. researchgate.netnih.gov

Phenylcarbamates can be adsorbed to soil particles, particularly to soil organic matter and clay minerals. ucanr.edu This adsorption reduces their concentration in the soil solution, which can decrease their bioavailability for microbial degradation and plant uptake, as well as their potential for leaching into groundwater. ucanr.eduresearchgate.net The strength of adsorption is influenced by the chemical properties of the herbicide and the physicochemical characteristics of the soil, such as organic carbon content, clay content, and pH. researchgate.net For instance, CIPC (chlorpropham), a related phenylcarbamate, is known to be tightly adsorbed by some soils, which reduces its loss by volatilization. ucanr.edu

The mobility of these herbicides in soil is largely controlled by their water solubility and adsorption characteristics. researchgate.net Compounds with lower water solubility and higher adsorption coefficients tend to be less mobile and are less likely to contaminate groundwater. researchgate.net However, environmental factors such as rainfall can influence mobility by displacing adsorbed herbicides and facilitating their movement through the soil profile. nih.govucanr.edu The half-life of carbamate herbicides in soil is relatively short, typically ranging from one to four weeks. ucanr.edu

Ecotoxicological Considerations in Environmental Research

While effective as herbicides, phenylcarbamates can have unintended effects on non-target organisms in the environment. nih.gov The primary mode of toxic action for many carbamates is the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in insects and vertebrates. bohrium.comresearchgate.net This can lead to toxicity in a broad range of organisms, including birds, fish, and aquatic invertebrates. nih.gov

The accumulation of these herbicides in soil and water can lead to ecological disturbances. nih.gov For example, the presence of phenmedipham in the environment can affect a wide array of non-target organisms. nih.gov The degradation products of phenylcarbamates must also be considered, as they can sometimes be more persistent or toxic than the parent compound. nih.gov Therefore, ecotoxicological research focuses on understanding the impact of both the original herbicide and its breakdown products on various components of the ecosystem.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.netresearchgate.netmdpi.com These processes are considered highly effective for the degradation of refractory organic compounds like many pesticides, which are resistant to conventional treatment methods. researchgate.netnih.gov

Several AOPs have been investigated for the degradation of carbamate and phenylurea herbicides, including:

Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with UV light, generates hydroxyl radicals that can degrade organic pollutants. nih.govceon.rsresearchgate.net Studies have shown that photocatalysis can effectively degrade carbamate insecticides like carbofuran and methomyl. nih.govceon.rsresearchgate.net The efficiency of TiO₂ has been noted to be slightly higher than ZnO in some cases. nih.govresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. nih.gov

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals for effective pollutant degradation. mdpi.com

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com

These AOPs have demonstrated the potential for the complete mineralization of herbicides into carbon dioxide, water, and inorganic ions. researchgate.net The combination of different AOPs, such as ozonation with UV irradiation or photocatalysis, can further enhance the degradation efficiency. nih.gov

The following table shows the effectiveness of different AOPs on the degradation of various pesticides.

Pesticide Class/CompoundAOP MethodOutcomeReference
Phenylurea Herbicides (Fenuron, Monuron, Diuron)UV photolysis, Ozonation, Photocatalysis (TiO₂)UV photolysis effective for diuron (B1670789) and monuron; Ozonation effective for fenuron. Combination with ozone enhanced degradation. nih.gov
Carbamate (Methomyl)Photolysis (UV)Complete degradation in 60-100 hours. nih.govresearchgate.net
Carbamate (Methomyl)Photocatalysis (TiO₂ or ZnO)Complete degradation in 20-24 hours. nih.govresearchgate.net
Carbamate (Carbofuran)Photocatalysis (ZnO)Almost complete removal within 2 hours. ceon.rsresearchgate.net

Mechanistic Understanding of Environmental Transformation Products

The initial step in the degradation of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. nih.govfrontiersin.org This process can be influenced by environmental conditions such as pH. For instance, the alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This mechanism involves the deprotonation of the carbamate's nitrogen atom, followed by the elimination of the phenolate (B1203915) anion to form a phenyl isocyanate intermediate. rsc.orgrsc.orgacs.org This reactive intermediate is then hydrolyzed to the corresponding amine. acs.orgnih.gov The rate of this hydrolysis is significantly influenced by the substituents on the phenyl ring. rsc.org

In addition to chemical hydrolysis, microbial activity plays a crucial role in the breakdown of phenylcarbamates in soil and water. nih.govbohrium.com Various microorganisms have been identified that can utilize phenylcarbamates as a source of carbon and nitrogen. nih.govfrontiersin.org The microbial degradation often begins with enzymatic hydrolysis of the carbamate bond, a reaction catalyzed by enzymes such as carbamate hydrolases, esterases, and amidases. nih.govnih.govplos.org For example, Bacillus sphaericus has been shown to hydrolyze the phenylcarbamate propham (B1679637) at the carbonyl-aniline bond through the action of an aryl acylamidase. nih.gov Similarly, carboxyl ester hydrolases are known to catalyze the initial hydrolytic step in the metabolic degradation of pesticide carbamates. nih.govplos.org

Following the initial hydrolysis, the resulting aromatic and aliphatic moieties undergo further transformation. The aromatic components, such as substituted anilines and phenols, can be further degraded through various pathways, often involving hydroxylation of the aromatic ring. researchgate.net For example, the degradation of the herbicide phenmedipham, which contains a carbamate structure, is initiated by hydrolysis into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov The degradation of other carbamates with aromatic nuclei can proceed through the formation of dihydroxy intermediates like catechols. frontiersin.org

The table below summarizes key research findings on the degradation of various phenylcarbamate structures, providing insights into the potential transformation pathways of cyclopropylmethyl phenylcarbamate.

Phenylcarbamate Compound Degradation Pathway Key Transformation Products Influencing Factors Reference
Substituted Phenyl N-phenylcarbamatesAlkaline Hydrolysis (E1cB mechanism)Phenyl isocyanate, Substituted phenols, AnilinespH, Substituents on the phenyl ring rsc.orgrsc.org
ProphamMicrobial HydrolysisIsopropyl alcohol, Aniline (B41778)Bacillus sphaericus aryl acylamidase nih.gov
PhenmediphamMicrobial HydrolysisMethyl N-hydroxyphenyl carbamate, m-toluidine, CO2Ochrobactum anthropi phenmedipham hydrolase nih.gov
FenobucarbMicrobial Hydrolysis2-sec-butylphenolCarboxyl-ester hydrolase nih.govplos.org
Desmedipham & PhenmediphamDegradation in environmental waterUnspecified degradation productsPresence of environmental water matrices nih.gov

Photodegradation, or the breakdown of compounds by light, is another significant abiotic process that contributes to the transformation of phenylcarbamates in the environment. nih.govnih.gov The photolytic decomposition of these compounds can lead to the formation of various photoproducts, including phenols and toluidines, depending on the specific structure of the carbamate and the environmental conditions. nih.gov

Future Directions and Emerging Research Avenues in the Study of Cyclopropylmethyl Phenylcarbamate

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like cyclopropylmethyl phenylcarbamate, which intersects the domains of organic synthesis, materials science, and potentially bioactive applications, future research is poised to explore more efficient, environmentally benign, and mechanistically insightful avenues. The following sections delve into key emerging areas that will likely shape the future of research on this and related carbamate (B1207046) compounds.

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